molecular formula C24H21Cl2N3O3S B11439459 N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

Cat. No.: B11439459
M. Wt: 502.4 g/mol
InChI Key: TUWXCWVMXAVSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Chlorophenyl)ethyl]-3-[1-[(3-Chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide is a synthetic amide derivative featuring a thieno[3,2-d]pyrimidine-2,4-dione core substituted with two distinct chlorophenyl groups. The compound’s structure combines a propanamide linker, a 4-chlorophenethyl group, and a 3-chlorobenzyl-substituted heterocyclic scaffold. Its structural complexity suggests utility in medicinal chemistry, particularly in targeting enzymes or receptors influenced by halogenated aromatic systems .

Properties

Molecular Formula

C24H21Cl2N3O3S

Molecular Weight

502.4 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

InChI

InChI=1S/C24H21Cl2N3O3S/c25-18-6-4-16(5-7-18)8-11-27-21(30)9-12-28-23(31)22-20(10-13-33-22)29(24(28)32)15-17-2-1-3-19(26)14-17/h1-7,10,13-14H,8-9,11-12,15H2,(H,27,30)

InChI Key

TUWXCWVMXAVSAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)SC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the chlorophenyl groups and the propanamide moiety. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-3-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-3-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide has several scientific research applications:

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents.

    Industry: The compound’s unique structure can be utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are currently under investigation, with a focus on understanding the compound’s potential therapeutic benefits.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chlorophenyl Substitutions

a. N-(3-Chlorophenethyl)-2-(4-Isobutylphenyl)propanamide (–5)

  • Core Structure: Unlike the thienopyrimidine dione in the target compound, this derivative is based on an ibuprofen scaffold (2-(4-isobutylphenyl)propanamide) linked to a 3-chlorophenethyl group.
  • Synthesis: Prepared via the Schotten-Baumann reaction between 2-(3-chlorophenyl)ethan-1-amine and 2-(4-isobutylphenyl)propanoyl chloride, yielding a high-purity amide. Characterization involved ¹H/¹³C-NMR and mass spectrometry .

b. 3-Chloro-N-phenyl-phthalimide ()

  • Core Structure : A phthalimide derivative with a 3-chloro-N-phenyl substitution.
  • Applications: Used in synthesizing polyimides, emphasizing its role in materials science rather than bioactivity. The absence of an amide linker and thienopyrimidine core distinguishes it from the target compound .
Heterocyclic Analogues with Amide Linkers

a. (S)-2-Acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)propanamide ()

  • Core Structure : A pyrazole-based compound with dichlorophenyl, fluorophenyl, and pyridinyl substituents.
  • Synthesis : Achieved via nucleophilic substitution, yielding 67% of the product.
  • Comparison: While both compounds include halogenated aryl groups and amide bonds, the pyrazole core and additional heteroatoms (e.g., sulfur) may confer distinct solubility and binding properties compared to the thienopyrimidine dione system .

b. Timcodar (N-Benzyl-3-(4-chlorophenyl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]-N-[3-(4-pyridyl)-1-[2-(4-pyridyl)ethyl]propyl]propanamide) ()

  • Core Structure : A complex propanamide with pyridyl and trimethoxyphenyl groups.
  • Applications: Used as an anti-tubercular agent, highlighting the role of amide-linked chlorophenyl groups in antimicrobial activity. The target compound’s thienopyrimidine core may offer enhanced metabolic stability compared to Timcodar’s pyridyl-rich structure .

Research Implications and Limitations

  • Structural Insights: The target compound’s thienopyrimidine dione core may enhance binding to ATP pockets in kinases, a feature absent in simpler amides like the ibuprofen derivative.
  • Data Gaps : The provided evidence lacks direct data on the target compound’s synthesis, yield, or bioactivity, necessitating extrapolation from structural analogues.

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide, also known as E793-1920, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antibacterial and enzyme inhibitory activities, as well as its structural characteristics.

Chemical Structure

The chemical structure of E793-1920 is represented by the following molecular formula:

  • Molecular Formula : C23H19Cl2N3O2S2
  • IUPAC Name : this compound
  • SMILES Notation : O=C(CSC(N(Cc(cccc1)c1Cl)C1=O)=Nc2c1scc2)NCCc(cc1)ccc1Cl

This compound features a thieno[3,2-d]pyrimidine core, which is significant in medicinal chemistry due to its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to E793-1920. For instance, a series of synthesized compounds with similar structural motifs exhibited moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The most active compounds demonstrated IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating their potential as effective antibacterial agents .

Enzyme Inhibition

E793-1920 has been evaluated for its enzyme inhibitory properties. Notably, it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. In various studies, compounds with similar thieno[3,2-d]pyrimidine structures have shown promising AChE inhibitory activity, suggesting that E793-1920 could also possess this property .

Case Studies and Research Findings

Several research findings provide insights into the biological activity of E793-1920 and related compounds:

  • AChE Inhibition : Compounds derived from thieno[3,2-d]pyrimidine cores were tested for AChE inhibition. The results indicated that some derivatives had IC50 values significantly lower than standard inhibitors, showcasing their potential therapeutic applications in treating neurodegenerative diseases .
  • Antibacterial Screening : A study synthesized multiple derivatives and assessed their antibacterial efficacy. The most potent compounds were found to exhibit strong inhibition against Bacillus subtilis, with IC50 values indicating high effectiveness .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds revealed that modifications to the chlorophenyl groups significantly influenced biological activity. This highlights the importance of structural optimization in developing new therapeutic agents .

Data Table

Compound NameActivity TypeIC50 Value (µM)Reference
E793-1920AChE InhibitionTBD
Compound 7lUrease Inhibitor2.14 ± 0.003
Compound 7mUrease Inhibitor0.63 ± 0.001
Compound derived from thienoAntibacterialTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.